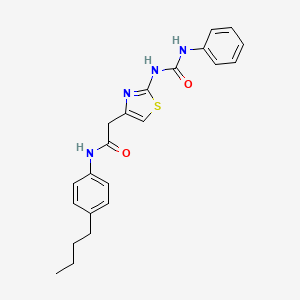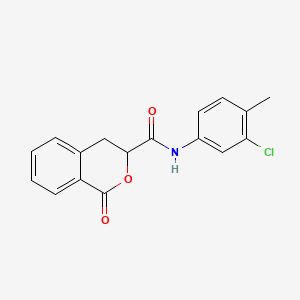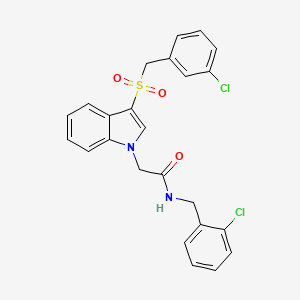![molecular formula C19H21N3O5S2 B11291529 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11291529.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of heterocyclic rings and functional groups. Let’s break it down:
Thiazole Ring: The core structure contains a thiazole ring (1,3-thiazol-2-yl), which is a five-membered ring containing sulfur and nitrogen atoms.
Phenyl and Methoxy Groups: The compound features a 3,4-dimethoxyphenyl group, adding aromaticity and electron density.
Hydroxyl and Imino Groups: The 5-imino-2,5-dihydro-1H-pyrrol-3-ol moiety contributes to its intriguing properties.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are scarce, we can envision a multistep synthesis involving thiazole formation, phenylation, and subsequent functionalization. Researchers would likely explore various strategies, such as Hantzsch synthesis or cyclization reactions.
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited data. researchers might explore scalable routes based on existing synthetic pathways.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation to form a quinone or other derivatives.
Reduction: Reduction of the imine group could yield an amine.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives of the thiazole ring, phenolic compounds, and substituted pyrroles.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of its pharmacological properties.
Organic Synthesis: As a building block for novel compounds.
Antitumor Activity: Investigate its potential as an anticancer agent.
Enzyme Inhibition: Assess its effects on specific enzymes.
Materials Science: Incorporate it into polymers or materials.
Agrochemicals: Evaluate its pesticidal properties.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets, possibly through enzymatic inhibition, receptor binding, or redox processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related thiazole-containing molecules, such as 2-(4-methoxyphenyl)-thiazol acetic acid and [2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid . Its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C19H21N3O5S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxothiolan-3-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-15-4-3-11(7-16(15)27-2)13-9-28-19(21-13)17-14(23)8-22(18(17)20)12-5-6-29(24,25)10-12/h3-4,7,9,12,20,23H,5-6,8,10H2,1-2H3 |
InChI Key |
HADVVCMRMJTYDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCS(=O)(=O)C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11291447.png)
![2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide](/img/structure/B11291450.png)
![N-(4-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11291453.png)
![4-tert-butyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11291458.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11291467.png)

![N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11291480.png)
![N~6~,N~6~-diethyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291482.png)
![4-benzyl-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11291488.png)
![1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one](/img/structure/B11291497.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11291512.png)


